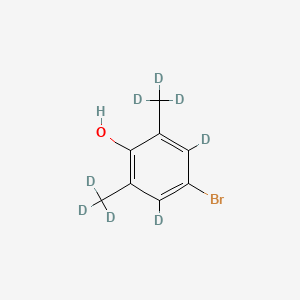

4-Bromo-2,6-dimethylphenol-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2,6-dimethylphenol-d8 is a deuterated form of 4-Bromo-2,6-dimethylphenol, a phenolic compound. The deuterium labeling is used to study reaction mechanisms and metabolic pathways due to its unique properties. This compound is commonly used in medical, environmental, and industrial research.

Aplicaciones Científicas De Investigación

4-Bromo-2,6-dimethylphenol-d8 is used in various scientific research applications:

Chemistry: Used as a reference material in nuclear magnetic resonance spectroscopy due to its deuterium labeling.

Biology: Studied for its metabolic pathways and interactions with biological molecules.

Medicine: Investigated for its potential antiviral properties, particularly in the development of anti-HIV drugs.

Industry: Used as a preservative in coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processing, and water treatment.

Safety and Hazards

4-Bromo-2,6-dimethylphenol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .

Relevant Papers One relevant paper describes the phase transfer catalyzed (PTC) polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,4,6-tri-tert-butylphenol or 4-bromo-2,6-di-tert-butylphenol . Another paper discusses the biphasic polymerization of 4-bromo-2,6-dimethylphenol using silica gel as a promoter .

Mecanismo De Acción

Mode of Action

It has been synthesized in the presence of gold (iii) complex and m-nitroaniline . The reaction was found to be a complexation reaction, and one molecule of this compound reacts with one Au (III) molecule .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-2,6-dimethylphenol involves the bromination of 2,6-dimethylphenol. A typical method includes adding 2,6-dimethylphenol, hydrobromic acid, dimethyl sulfoxide, and ethyl acetate in a reaction tube and stirring at 60°C for 3 hours. The product is then purified by column chromatography .

Industrial Production Methods

Industrial production methods for 4-Bromo-2,6-dimethylphenol-d8 are not widely documented. the general approach involves similar bromination reactions with deuterated reagents to achieve the deuterium labeling.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2,6-dimethylphenol-d8 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The phenolic group can be oxidized to quinones.

Reduction Reactions: The bromine atom can be reduced to hydrogen.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Products include various substituted phenols.

Oxidation: Products include quinones.

Reduction: Products include 2,6-dimethylphenol.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2,6-dimethylphenol: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.

4-Bromo-2,6-dimethylaniline: An aniline derivative with different reactivity and applications.

4-Bromo-2,6-difluoroaniline: A fluorinated analog with unique properties and applications in organic synthesis.

Uniqueness

4-Bromo-2,6-dimethylphenol-d8 is unique due to its deuterium labeling, which provides advantages in studying reaction mechanisms and metabolic pathways. This labeling allows for more precise tracking of the compound in various chemical and biological processes.

Propiedades

IUPAC Name |

4-bromo-3,5-dideuterio-2,6-bis(trideuteriomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3/i1D3,2D3,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVFYUORUHNMBO-PIODKIDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Br)[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)